Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

N-Methoxy-N-methyl-2-furancarboxamide structure
95091-92-2 structure
Nome do Produto:N-Methoxy-N-methyl-2-furancarboxamide
N.o CAS:95091-92-2
MF:C7H9NO3
MW:155.151262044907
MDL:MFCD06804576
CID:799177
PubChem ID:10820793

N-Methoxy-N-methyl-2-furancarboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Furancarboxamide,N-methoxy-N-methyl-
    • N-Methoxy-N-methyl-2-furancarboxamide
    • N-METHOXY-N-METHYL-2-FURAMIDE
    • N-methoxy-N-methyl-2-pyrrolecarboxamide
    • N-methoxy-N-methylfuran-2-carboxamide
    • N-methoxy-N-methyl-furan-2-carboxamide
    • ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • AB30437
    • AB1008188
    • X5411
    • M1476
    • A845179
    • N-Methoxy-N-methyl-2-furancarboxamide (ACI)
    • MFCD06804576
    • CS-0061702
    • 95091-92-2
    • AS-63227
    • W16960
    • SCHEMBL2306849
    • AKOS007929995
    • EN300-218835
    • DTXSID90445289
    • SY054071
    • MDL: MFCD06804576
    • Inchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
    • Chave InChI: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • SMILES: O=C(N(C)OC)C1=CC=CO1

Propriedades Computadas

  • Massa Exacta: 155.05800
  • Massa monoisotópica: 155.058243149g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 149
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 0.5
  • Superfície polar topológica: 42.7

Propriedades Experimentais

  • Densidade: 1.159
  • Ponto de ebulição: 264.216°C at 760 mmHg
  • Ponto de Flash: 113.594°C
  • Índice de Refracção: 1.49
  • PSA: 42.68000
  • LogP: 0.91300

N-Methoxy-N-methyl-2-furancarboxamide Informações de segurança

  • Condição de armazenamento:0-10°C

N-Methoxy-N-methyl-2-furancarboxamide Dados aduaneiros

  • CÓDIGO SH:2932190090
  • Dados aduaneiros:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-Methoxy-N-methyl-2-furancarboxamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
34R0008-250mg
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 96%
250mg
¥1005.55 2025-01-20
eNovation Chemicals LLC
D968120-250mg
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 95%
250mg
$175 2024-07-28
eNovation Chemicals LLC
D968120-25g
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 95%
25g
$2830 2024-07-28
Alichem
A159003126-5g
N-Methoxy-N-methylfuran-2-carboxamide
95091-92-2 95%
5g
$465.15 2023-08-31
eNovation Chemicals LLC
D968120-500mg
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 95%
500mg
$190 2024-07-28
eNovation Chemicals LLC
D968120-1g
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 95%
1g
$195 2024-07-28
Enamine
EN300-218835-0.5g
N-methoxy-N-methylfuran-2-carboxamide
95091-92-2 95%
0.5g
$123.0 2023-09-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
34R0008-1g
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 96%
1g
1339.91CNY 2021-05-08
Apollo Scientific
OR931848-1g
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2 99+%
1g
£37.00 2025-03-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
34R0008-5g
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 96%
5g
5359.63CNY 2021-05-08

N-Methoxy-N-methyl-2-furancarboxamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
Referência
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

Método de produção 2

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

Método de produção 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ;  15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -20 °C → 18 °C; 10 min, 18 °C
Referência
Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation
Muir, Calum W.; Kennedy, Alan R.; Redmond, Joanna M.; Watson, Allan J. B., Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340

Método de produção 4

Condições de reacção
1.1 Reagents: Diisopropylethylamine ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  0.5 - 3 h, 0 °C
Referência
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M
Shi, Min; Ye, Ning; Chen, Wei; Wang, Hui; Cheung, Chiming ; et al, Organic Process Research & Development, 2020, 24(8), 1543-1548

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referência
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

Método de produção 6

Condições de reacção
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
Referência
Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl
Shimizu, Takeshi; Osako, Katsuhisa; Nakata, Tadashi, Tetrahedron Letters, 1997, 38(15), 2685-2688

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
Referência
A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds
Firth, James D.; Craven, Philip G. E.; Lilburn, Matthew; Pahl, Axel; Marsden, Stephen P.; et al, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840

Método de produção 8

Condições de reacção
1.1 Reagents: Trichloroacetamide ,  Triphenylphosphine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 Reagents: Triethylamine ;  rt; 1 h, rt
Referência
A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids
Kim, Joong-Gon; Jang, Doo Ok, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173

Método de produção 9

Condições de reacção
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Zhang, Weiming; Huang, Danfeng; Xu, Changming; Wang, Haifeng; et al, Organic Letters, 2009, 11(19), 4474-4477

Método de produção 10

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Referência
Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines
Shigeno, Masanori ; Iseya, Yuto; Kume, Ryotaro; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Letters, 2022, 24(39), 7227-7231

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water
Pace, Vittorio; Castoldi, Laura; Alcantara, Andres R.; Holzer, Wolfgang, RSC Advances, 2013, 3(26), 10158-10162

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ;  22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, 22 °C
Referência
Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents
Friel, Donna K.; Snapper, Marc L.; Hoveyda, Amir H., Journal of the American Chemical Society, 2008, 130(30), 9942-9951

Método de produção 13

Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues
Peixoto, Philippe Alexandre; Boulange, Agathe; Leleu, Stephane; Franck, Xavier, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327

Método de produção 14

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
Referência
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

Método de produção 15

Condições de reacção
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Wang, Ke-Hu; Huang, Danfeng; Xu, Changming; Su, Yingpeng; et al, Synthesis, 2014, 46(3), 320-330

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
Referência
A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins
Jammula, Subba Rao; Anna, Venkateswara Rao; Tatina, Sudhakar; Krishna, Thalishetti; Sreenivas, B. Yogi; et al, Tetrahedron Letters, 2016, 57(35), 3924-3928

Método de produção 17

Condições de reacção
1.1 Solvents: Chloroform ;  rt → 0 °C
1.2 Reagents: Pyridine ;  0 °C; 15 min, 0 °C; overnight, 0 °C → rt
Referência
Method of making 2-furyl alkyl ketones
, United States, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
Referência
Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis
Luo, Wenkun ; Jiang, Kai; Li, Yingwei ; Jiang, Huanfeng ; Yin, Biaolin, Organic Letters, 2020, 22(5), 2093-2098

Método de produção 19

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes
Zou, Suchen; Gao, Bao; Huang, Yao; Zhang, Tianze; Huang, Hanmin, Organic Letters, 2019, 21(16), 6333-6336

Método de produção 20

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane
Referência
Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization
Gebauer, Julian; Dewi, Purnama; Blechert, Siegfried, Tetrahedron Letters, 2005, 46(1), 43-46

N-Methoxy-N-methyl-2-furancarboxamide Raw materials

N-Methoxy-N-methyl-2-furancarboxamide Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
A845179
Pureza:99%/99%/99%
Quantidade:1g/5g/25g
Preço ($):173.0/693.0/2770.0